DNMT3B Inhibitory Potency: IC₅₀ = 900 nM Against Human Recombinant DNMT3B, Differentiating from the Non-Spirocyclic Reference Inhibitor RG108
This compound exhibits an IC₅₀ of 900 nM against human recombinant DNMT3B (expressed in baculovirus-infected insect cells), measured using a CpG site-containing internally quenched hairpin oligonucleotide substrate [1]. Although this potency is moderate relative to the established non-nucleoside DNMT inhibitor RG108 (IC₅₀ = 115 nM against DNMT1), the target compound represents a structurally distinct chemotype — a spirocyclic sulfonyl ester — compared to RG108’s isoindolinone–indole scaffold. The differentiation lies in the novel scaffold geometry and the potential for alternative binding modes, which matters for screening libraries seeking to identify DNMT inhibitors with non-covalent, active-site-directed mechanisms that avoid the cytotoxicity associated with nucleoside analog inhibitors such as 5-azacytidine.
| Evidence Dimension | DNMT3B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | RG108: IC₅₀ = 115 nM (DNMT1); 5-Azacytidine: IC₅₀ ≈ 1–10 µM (DNMT1/3B, nucleoside mechanism) |
| Quantified Difference | ~7.8-fold less potent than RG108; equipotent to low-µM nucleoside inhibitors but with non-nucleoside character |
| Conditions | Human recombinant DNMT3B, baculovirus-infected insect cell expression, internally quenched hairpin oligonucleotide substrate [1] |
Why This Matters
For procurement decisions in epigenetic screening campaigns, this compound provides a non-nucleoside DNMT3B-active scaffold orthogonal to both RG108 and azacytidine, enabling exploration of spirocycle-based methyltransferase inhibition.
- [1] BindingDB Entry BDBM50389497 / CHEMBL1564869. Affinity Data: IC₅₀ = 900 nM, Inhibition of human recombinant DNMT3B. Retrieved from https://www.bindingdb.org. View Source
